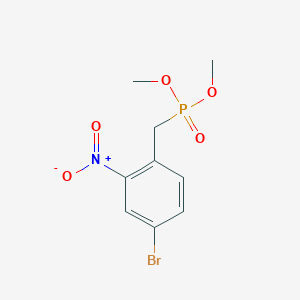
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid (BPCA) is an organic compound with a wide range of uses in scientific research. It is a synthetic derivative of pyrrolidine, a cyclic amine, and is used as a building block in organic synthesis. BPCA is a versatile compound, and has been used in a variety of applications, from drug discovery to materials science.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid has also been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been used in a variety of scientific research applications, and has been shown to have biochemical and physiological effects. However, there are also some limitations to using 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid for laboratory experiments. For example, the mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is not fully understood, and its effects on humans are not known.
Orientations Futures
There are a number of potential future directions for the use of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid. For example, further research could be conducted to better understand the mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid, and its effects on humans. Additionally, further research could be conducted to develop novel compounds based on 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid, such as inhibitors of acetylcholinesterase or 11β-HSD2. Additionally, further research could be conducted to explore the potential of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid as a component in materials science, such as the synthesis of functionalized polymers. Finally, further research could be conducted to explore the potential of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is a multi-step process that involves the reaction of pyrrolidine with benzoyl chloride, followed by a reaction with benzyl bromide. The reaction of pyrrolidine with benzoyl chloride leads to the formation of an intermediate, 4-benzoyl-1-pyrrolidin-3-one, which is then reacted with benzyl bromide to form the final product, 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid. The reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and methanol.
Applications De Recherche Scientifique
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid has also been used in materials science, as a component in the synthesis of functionalized polymers. Additionally, it has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).
Propriétés
IUPAC Name |
4-benzoyl-1-benzylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(15-9-5-2-6-10-15)16-12-20(13-17(16)19(22)23)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFTOBAXFRALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-benzyl-pyrrolidine-3-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)




![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)



![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)